molecular formula C12H18OSSi B12571292 Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- CAS No. 177658-15-0

Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-

Cat. No.: B12571292
CAS No.: 177658-15-0
M. Wt: 238.42 g/mol
InChI Key: CZAPFKYVNANMKV-UHFFFAOYSA-N
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Description

Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a 1-[(phenylmethyl)thio]ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- typically involves the reaction of trimethylsilanol with a suitable precursor containing the 1-[(phenylmethyl)thio]ethenyl group. One common method includes the use of a silylation agent such as chlorotrimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylation agent.

Industrial Production Methods

On an industrial scale, the production of Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a hydrocarbon.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or hydrocarbons.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to enhance the properties of polymers and other materials.

Mechanism of Action

The mechanism by which Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- exerts its effects depends on the specific application:

    In organic synthesis: , the trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups from unwanted reactions.

    In biological systems: , the compound may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function or signaling pathways.

    In materials science: , the compound can enhance the properties of polymers by improving their thermal stability, mechanical strength, and resistance to environmental degradation.

Comparison with Similar Compounds

Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- can be compared with other organosilicon compounds such as:

    Trimethylsilyl chloride: A commonly used silylation agent with similar reactivity but lacking the 1-[(phenylmethyl)thio]ethenyl group.

    Trimethylsilyl ether: Another silyl compound used as a protecting group in organic synthesis, but with different functional groups attached to the silicon atom.

    Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom, offering different reactivity and applications compared to Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-.

Properties

CAS No.

177658-15-0

Molecular Formula

C12H18OSSi

Molecular Weight

238.42 g/mol

IUPAC Name

1-benzylsulfanylethenoxy(trimethyl)silane

InChI

InChI=1S/C12H18OSSi/c1-11(13-15(2,3)4)14-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3

InChI Key

CZAPFKYVNANMKV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)SCC1=CC=CC=C1

Origin of Product

United States

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